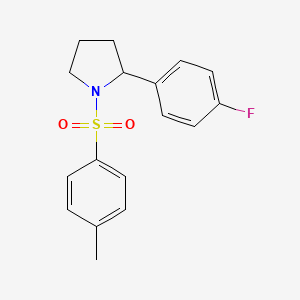

2-(4-Fluorophenyl)-1-tosylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

The pyrrolidine ring, a five-membered saturated N-heterocycle, is a cornerstone in modern chemical research, particularly in medicinal chemistry and asymmetric synthesis. cymitquimica.com

Nitrogen-containing heterocycles are fundamental building blocks in organic synthesis due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net Their diverse applications stem from their varied biological activities and their utility as versatile intermediates and catalysts. researchgate.netnih.gov Notably, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contain a nitrogen heterocycle, underscoring their importance in drug design. orgsyn.org These ring systems can act as ligands for transition metals, organocatalysts, and key components in the synthesis of complex organic molecules. nih.govbeilstein-journals.org

The pyrrolidine scaffold is particularly prominent among N-heterocycles. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is advantageous in designing molecules that can interact with biological targets. cymitquimica.comchemimpex.com This structural feature, along with the presence of stereogenic centers, makes pyrrolidine derivatives valuable in the development of new therapeutic agents. chemimpex.comresearchgate.net

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgnih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in terms of steric demand. nih.gov The substitution of hydrogen with fluorine can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. nih.gov

The tosyl (p-toluenesulfonyl) group is a widely used functional group in organic synthesis. researchgate.net When attached to a nitrogen atom, it forms a sulfonamide, a stable and robust functional group. researchgate.net The tosyl group is an excellent protecting group for amines, as it is stable to a wide range of reaction conditions and can be removed when necessary. researchgate.netresearchgate.net

Furthermore, the tosyl group is strongly electron-withdrawing, which can significantly influence the reactivity of the nitrogen atom to which it is attached. prepchem.com In the case of N-tosylpyrrolidines, the tosyl group can affect the nucleophilicity of the nitrogen and the acidity of adjacent protons. The tosyl group can also serve as a good leaving group in certain reactions, further expanding its synthetic utility. nih.govresearchgate.net

Overview of the Chemical Compound: 2-(4-Fluorophenyl)-1-tosylpyrrolidine

This compound is a specific derivative that combines the key structural features discussed above: a pyrrolidine ring, a 4-fluorophenyl substituent at the 2-position, and a tosyl group on the nitrogen atom.

The structure of this compound places it within the class of 2-aryl-N-sulfonylpyrrolidines. The 4-fluorophenyl group at the 2-position is a key feature, introducing both aromaticity and the unique properties of fluorine. This substituent is expected to influence the stereochemistry of the pyrrolidine ring and its interactions with other molecules. The precursor, 2-(4-fluorophenyl)pyrrolidine, is a known compound and serves as a valuable building block in pharmaceutical research. cymitquimica.comchemimpex.com Its fluorinated aromatic moiety can enhance metabolic stability and bioavailability. chemimpex.com

The tosyl group on the pyrrolidine nitrogen significantly modifies the properties of the parent amine. The N-tosylation of a pyrrolidine derivative is a common synthetic transformation. researchgate.net This modification renders the nitrogen atom less basic and can influence the conformational preferences of the pyrrolidine ring.

While specific research on this compound is not extensively documented in publicly available literature, the synthesis and utility of related fluorinated and tosylated pyrrolidines have been explored. Research in this area has often focused on the development of new synthetic methodologies and the exploration of these compounds as intermediates in the synthesis of biologically active molecules.

For instance, studies have been conducted on the synthesis of α-(trifluoromethyl)pyrrolidine derivatives through the cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives. researchgate.net The synthesis of N-tosyl pyrrolidines and piperidines from secondary sulfonamides has also been reported, highlighting the versatility of the tosyl group in the construction of heterocyclic systems. researchgate.net

The general approach to synthesizing compounds like this compound would likely involve the N-tosylation of the corresponding 2-(4-fluorophenyl)pyrrolidine. The tosylation of amines is a well-established reaction, often carried out using tosyl chloride in the presence of a base. youtube.comresearchgate.net The synthesis of the precursor, 2-(4-fluorophenyl)pyrrolidine, can be achieved through various synthetic routes known for the preparation of 2-arylpyrrolidines.

The research trajectory for related compounds often involves their use as chiral ligands in asymmetric catalysis or as key structural motifs in the design of therapeutic agents. The combination of the pyrrolidine scaffold, a fluorinated aryl group, and a tosyl group in this compound suggests its potential as a valuable tool in these areas of chemical research.

Scope and Objectives of Research on this compound

Research focused on this compound is driven by the goal of developing novel molecular entities with specific properties and applications. The presence of the 4-fluorophenyl group at the 2-position introduces unique electronic and steric characteristics, making it a valuable target for synthetic chemists. The objectives of studying this particular compound span from refining synthetic routes to exploring its potential as a chiral building block and organocatalyst.

Advancements in Synthetic Methodologies

The synthesis of the this compound scaffold can be approached through various modern synthetic strategies developed for pyrrolidine rings. Key methodologies include:

[3+2] Cycloaddition Reactions: This is a powerful method for constructing five-membered rings. One potential route involves the reaction of an N-tosylaziridine with an α,β-unsaturated ketone containing a 4-fluorophenyl group under the promotion of lithium iodide. organic-chemistry.org

Intramolecular C-H Amination: Visible-light-initiated Hofmann-Löffler reactions using N-iodosuccinimide can promote the selective amination of aliphatic C-H bonds from sulfonimide precursors to form the pyrrolidine ring. organic-chemistry.org

Cyclization of Homoallylamine Derivatives: The treatment of N-tosyl-α-(trifluoromethyl)homoallylamines with protic acid has been shown to yield N-tosyl-pyrrolidine derivatives. researchgate.net A similar strategy could be envisioned starting from a 4-fluorophenyl-substituted homoallylamine.

Reductive Amination and Cyclization: Starting from readily available precursors, one-pot approaches can yield 2-arylpyrrolidine derivatives under mild conditions. researchgate.net

Metal-Catalyzed Reactions: Nickel-catalyzed difunctionalization of unactivated olefins with tethered alkyl halides and arylzinc reagents provides a pathway to carbo- and heterocyclic scaffolds. organic-chemistry.org

Table 1: Selected Synthetic Methodologies for Pyrrolidine Derivatives

| Methodology | Reagents/Catalyst | Description | Reference(s) |

|---|---|---|---|

| [3+2] Cycloaddition | N-Tosylaziridines, α,β-unsaturated ketones, LiI | Forms N-tosylpyrrolidines under mild conditions. | organic-chemistry.org |

| Intramolecular C-H Amination | N-Iodosuccinimide, Visible Light | Hofmann-Löffler reaction of sulfonimides to provide pyrrolidines. | organic-chemistry.org |

| Cyclization of Homoallylamines | Protic Acid or Iodine | Acid- or iodine-induced cyclization of N-tosyl homoallylamines. | researchgate.net |

| Nickel-Catalyzed Difunctionalization | (terpy)NiBr₂, Arylzinc reagents | Regioselective difunctionalization of unactivated olefins. | organic-chemistry.org |

| Rhodium-Catalyzed C-H Functionalization | Rh(III) or Ir(III) Complexes | Regioselective allylic C-H functionalization of olefins. | researchgate.net |

Exploration of Stereochemical Control

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound, as different stereoisomers can exhibit vastly different biological activities and catalytic efficiencies. Research in this area focuses on several key strategies:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules like L-proline or 4-hydroxyproline (B1632879) as starting materials is a common approach to synthesize enantiomerically pure pyrrolidine derivatives. nih.gov

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for inducing enantioselectivity. For instance, imine reductases (IREDs) have been used for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines from pyrroline (B1223166) precursors, achieving excellent enantioselectivity (>99% ee). nih.gov Chiral phosphine (B1218219) catalysts have also been developed for asymmetric [3+2] annulations to produce chiral pyrrolines. orgsyn.org

Crystallization-Induced Diastereomer Transformation: This technique allows for the conversion of a mixture of diastereomers into a single, desired stereoisomer by crystallization. researchgate.net This method has been successfully applied to the synthesis of 2-arylpyrrolidine derivatives. researchgate.net

Sequential Asymmetric Reactions: A sequence involving an asymmetric allylic alkylation to establish a stereogenic center, followed by a stereoretentive ring contraction, has been reported for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

Table 2: Strategies for Stereochemical Control in Pyrrolidine Synthesis

| Strategy | Method/Catalyst | Outcome | Reference(s) |

|---|---|---|---|

| Asymmetric Biocatalysis | Imine Reductases (IREDs) | Stereocomplementary synthesis of (R)- and (S)-2-aryl-pyrrolidines with >99% ee. | nih.gov |

| Chiral Pool Synthesis | L-proline, 4-hydroxyproline | Access to enantiomerically pure pyrrolidine-containing drug precursors. | nih.gov |

| Asymmetric Organocatalysis | Chiral Phosphines (e.g., HypPhos) | Highly enantioselective [3+2] annulations of allenes with imines. | orgsyn.org |

| Sequential Asymmetric Synthesis | Asymmetric Allylic Alkylation & Ring Contraction | Synthesis of enantioenriched 2,2-disubstituted pyrrolidines. | nih.gov |

| Crystallization-Induced Transformation | Chiral Amine Stoichiometry | Isolation of a single diastereomer from a mixture. | researchgate.net |

Investigations into Reactivity and Functionalization

The reactivity of this compound is governed by its constituent functional groups. The N-tosyl group can be cleaved under reductive conditions to yield the free secondary amine, which can then be further functionalized. The aromatic ring, activated by the fluorine atom, is susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, the pyrrolidine ring itself can undergo various transformations, making it a versatile intermediate for creating a library of related compounds. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity. For instance, in phosphine-catalyzed [3+2] annulations of allenoates and imines, the mechanism is believed to proceed through a zwitterionic intermediate that undergoes intramolecular addition and proton transfer to form the pyrroline product. orgsyn.org For metal-catalyzed C-H functionalization reactions, rhodacycle π-allyl intermediates have been proposed and identified as key active species in the catalytic cycle. researchgate.net Visible light-induced syntheses may proceed via the generation of siloxycarbenes from acylsilanes through a organic-chemistry.orgresearchgate.net-Brook rearrangement. organic-chemistry.org

Application in Organocatalysis and as Chiral Building Blocks

The chiral scaffold of this compound makes it a highly attractive candidate for applications in both organocatalysis and as a chiral building block.

Organocatalysis: Proline and its derivatives are among the most successful classes of organocatalysts, capable of catalyzing a wide range of asymmetric transformations such as aldol (B89426) and Michael reactions. unibo.itchemscene.com The 2-substituent on the pyrrolidine ring plays a critical role in defining the steric environment of the catalytic pocket, thereby influencing stereoselectivity. unibo.itnih.gov Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yield and enantioselectivity in Michael additions. rsc.org The 4-fluorophenyl group in this compound could offer unique electronic and steric properties to modulate catalytic activity and selectivity.

Chiral Building Blocks: Chiral building blocks are essential starting materials for the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals. nih.govmoldb.com The 2-aryl-pyrrolidine motif is present in several pharmaceutically relevant compounds. nih.gov this compound can serve as a valuable precursor, where the tosyl group is removed and the resulting amine is incorporated into a larger molecular architecture. nih.govsigmaaldrich.com

Table 3: Examples of Pyrrolidine-Based Organocatalysts and Their Applications

| Catalyst Type | Reaction | Key Features | Reference(s) |

|---|---|---|---|

| Diarylprolinol Silyl Ethers | Asymmetric functionalization of aldehydes | Breakthrough in organocatalysis. | unibo.itnih.gov |

| 4-Hydroxyprolinamides | Michael addition of aldehydes to nitrostyrenes | Examines the impact of 4-hydroxy and 2-methyl groups on enantioselectivity. | unibo.it |

| D-Prolinamides with -NHTf group | Michael addition of aldehydes to β-nitroalkenes | Trifluoromethanesulfonamide group acts as an H-bond donor. | unibo.itnih.gov |

| cis-2,5-Disubstituted Pyrrolidines | Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes | Excellent yield (up to 91%) and enantioselectivity (up to >99% ee). | rsc.org |

| Thiourea-based Catalysts | Glycosylation of galactals | Highly stereoselective for α-linkages. | nih.gov |

Contributions of Computational Chemistry

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to optimize molecular structures and calculate properties like the HOMO-LUMO energy gap and molecular electrostatic potential (MEP). figshare.com These calculations offer insights into the molecule's reactivity and potential interaction sites. figshare.combiointerfaceresearch.com Molecular docking studies can predict the binding modes and affinities of such compounds to biological targets, which is particularly relevant for drug discovery. figshare.comnih.gov For organocatalysis, computational models can elucidate transition state structures, helping to explain the origins of stereoselectivity and guide the design of more efficient catalysts. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEHFYNGSSBGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Fluorophenyl 1 Tosylpyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine core of 2-(4-fluorophenyl)-1-tosylpyrrolidine and related structures can be achieved through various powerful synthetic strategies. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled fashion to establish the desired five-membered ring system.

Cycloaddition Reactions

Cycloaddition reactions represent a highly efficient and atom-economical approach to the synthesis of cyclic compounds like pyrrolidines. mdpi.com Among these, [3+2] cycloadditions are particularly powerful for constructing five-membered rings. mdpi.com These reactions involve the combination of a three-atom component with a two-atom component to form the heterocyclic ring in a single step.

N-tosylimines are valuable electrophiles in cycloaddition reactions for the synthesis of N-tosylpyrrolidines. Their reaction with various conjugated systems provides a direct route to highly functionalized pyrrolidine derivatives.

A highly selective iodide-mediated tandem Mannich/cyclization reaction provides a powerful method for the synthesis of trans-2,3-disubstituted pyrrolidines from methylenecyclopropyl amides. acs.org This method utilizes methylenecyclopropyl amides as three-carbon synthons, which, upon reaction with an iodide source like magnesium iodide, generate an all-carbon 1,3-dipole in situ. acs.org The proposed mechanism involves an initial SN2 or SN2' ring opening of the methylenecyclopropane (B1220202) by the iodide, followed by a nucleophilic displacement of the resulting allylic iodide by an imine to form an iminium intermediate. acs.org Subsequent intramolecular cyclization of the enolate then yields the pyrrolidine product. acs.org This one-step, highly stereoselective halide-mediated Mannich/cyclization affords a wide range of trans-2,3-pyrrolidines when using chiral sulfinimines. acs.org

| Reactants | Mediator | Product | Stereoselectivity | Reference |

| Methylenecyclopropyl amide, Sulfinimine | MgI2 | trans-2,3-disubstituted pyrrolidine | High | acs.org |

The reaction of alkynyl ketones with N-tosylimines catalyzed by Lewis bases such as tributylphosphine (B147548) (Bu₃P) offers a direct route to highly functionalized 3-pyrrolines. nih.govorganic-chemistry.org This [3+2] annulation reaction proceeds efficiently in toluene (B28343) at room temperature to give pyrrolidines with a syn configuration in good to excellent yields. nih.gov The reaction is characterized by its complete stereoselectivity. organic-chemistry.org Aromatic N-tosylimines with electron-withdrawing groups on the aromatic ring generally lead to better yields. nih.gov The proposed mechanism involves the initial nucleophilic addition of the phosphine (B1218219) to the alkynyl ketone, which then reacts with the N-tosylimine. A subsequent intramolecular cyclization and elimination of the phosphine catalyst furnishes the pyrroline (B1223166) product. nih.gov

| Catalyst | Reactants | Product | Yield | Stereoselectivity | Reference |

| Bu₃P | Alkynyl ketone, N-tosylimine | Highly functionalized 3-pyrroline | Good to excellent | syn configuration, complete | nih.govorganic-chemistry.org |

| PPh₃ | Modified allylic tert-butyl carbonate, N-tosylimine | 2,5-cis-disubstituted 3-pyrroline | Moderate to very good | High | nih.gov |

The transition metal-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is an efficient method for the direct synthesis of functionalized pyrrolidines. wikipedia.orgnih.gov This reaction provides a complementary strategy to the more common cycloadditions of azomethine ylides with two-carbon units. wikipedia.org Palladium catalysts are often employed to generate the TMM intermediate from precursors like 3-acetoxy-2-trimethylsilylmethyl-1-propene. wikipedia.org

For the synthesis of N-tosylpyrrolidines, N-tosylimines can be used as the imine component. In a study optimizing the reaction conditions, the use of an N-tosylimine in a palladium-catalyzed asymmetric [3+2] cycloaddition with a TMM precursor resulted in a high yield (98%) of the corresponding pyrrolidine. However, the enantiomeric excess (ee) was found to be low (45%). wikipedia.org In contrast, using an N-Boc imine under similar conditions afforded the product in excellent yield (98%) and a much higher enantioselectivity (87% ee). wikipedia.org This suggests that while N-tosylimines are viable substrates for this reaction, achieving high levels of stereocontrol may require further optimization of the catalyst system.

| Entry | R in Imine | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Ph | 45 | 76 | 84 |

| 2 | Ts | 45 | 98 | 45 |

| 3 | Bn | 45 | 0 | ND |

| 4 | P(O)Ph₂ | 23 | 0 | ND |

| 5 | Boc | 45 | 98 | 87 |

Data sourced from a study on palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines. wikipedia.org

[3+2] Cycloadditions involving N-Tosylimines and Conjugated Systems

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers a broad and versatile platform for the synthesis of complex organic molecules, including 2-aryl-1-tosylpyrrolidines and their analogues. researchgate.net These methods often allow for the construction of the pyrrolidine ring with high levels of control over stereochemistry and functional group tolerance.

A notable transition-metal-free domino reaction for the synthesis of 2-aryl-2-methylpyrrolidines involves the reaction of a γ-azido-N-tosylhydrazone with an arylboronic acid. This process proceeds through the formation of a diazoalkane, followed by intermolecular carboborylation and subsequent intramolecular carbocyclization to furnish the 2,2-disubstituted pyrrolidine. While this specific example leads to a 2-methyl-2-arylpyrrolidine, the underlying principle of using boronic acids as the aryl source is a common strategy in transition-metal-catalyzed cross-coupling reactions that could be adapted for the synthesis of 2-arylpyrrolidines.

Furthermore, transition metal-catalyzed methods for the synthesis of 2-arylethylamines, which share a common structural feature with 2-arylpyrrolidines, have been extensively reviewed. researchgate.net For instance, copper-catalyzed enantioselective intramolecular carboamination of alkenes has been used to produce chiral sultams, which can be further derivatized to yield chiral pyrrolidines. researchgate.net Similarly, copper-catalyzed intermolecular aminoarylation of styrenes provides a route to chiral 2-arylethylamines. researchgate.net These strategies highlight the potential of transition metal catalysis in constructing the core structure of 2-aryl-1-tosylpyrrolidines.

Intramolecular Cyclization Pathways

Forming the pyrrolidine ring via intramolecular cyclization is a common and effective strategy. Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines, where the C-H bond cleavage is the turnover-limiting step. nih.gov Cascade reactions initiated by palladium-catalyzed C(sp³)–H activation provide another advanced intramolecular route. mdpi.com For example, a cascade γ-C(sp³)–H olefination and annulation of specific amine derivatives can furnish various functionalized pyrrolidines in good yields. mdpi.com

Ring-closing metathesis is also a viable pathway. Cyclization of a diene precursor using a Grubbs catalyst can lead to a 2-pyrroline derivative, which can then be hydrogenated over a palladium catalyst to yield the saturated pyrrolidine ring. nih.gov Additionally, iridium-catalyzed reductive intramolecular [3+2] dipolar cycloadditions from amide precursors provide access to complex polycyclic pyrrolidine architectures under mild conditions. unife.it

Redox-Neutral α-Functionalization of Pyrrolidines

A direct and elegant method for introducing a substituent at the C2 position of a pre-formed pyrrolidine ring is through redox-neutral α-functionalization. nih.govrsc.org This strategy involves the reaction of a pyrrolidine with a quinone monoacetal, which acts as an oxidant. nih.govnih.gov The process generates an N-aryliminium ion intermediate in situ. This electrophilic species is then trapped by a nucleophile, such as an arylboronic acid, to yield the α-aryl-substituted pyrrolidine. nih.gov A key advantage of this method is its ability to directly functionalize the C-H bond adjacent to the nitrogen atom without pre-activation. nih.gov The reaction proceeds efficiently in the presence of a base like DABCO. nih.gov

Table 2: Redox-Neutral α-Arylation of Pyrrolidines

| Pyrrolidine Substrate | Oxidant | Nucleophile | Base | Key Outcome | Ref. |

| Pyrrolidine | Quinone Monoacetal | Aryl Nucleophile | DABCO | One-step synthesis of α-aryl-substituted pyrrolidines. | nih.gov |

| Pyrrolidin-3-ol | Monoprotected p-quinone | Arylboronic Acid | - | Formation of cis-2-substituted pyrrolidin-3-ols. | nih.gov |

Installation of the 4-Fluorophenyl Moiety

The introduction of the specific 4-fluorophenyl group onto the pyrrolidine core is a critical step in the synthesis of this compound. This is typically achieved through arylation reactions where the C2-carbon of the pyrrolidine forms a bond with the fluorinated aromatic ring.

Arylation Reactions

Several of the aforementioned methodologies can be directly applied to install the 4-fluorophenyl group.

Redox-Neutral α-C-H Arylation: The redox-neutral functionalization described in section 2.1.4 is highly suitable for this purpose. nih.gov By using 4-fluorophenylboronic acid as the nucleophile, the N-aryliminium ion generated from the N-tosylpyrrolidine and a quinone monoacetal can be trapped to directly form the desired C-C bond, yielding this compound.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are a mainstay for C-C bond formation. A Suzuki-type coupling could be envisioned between a 2-halopyrrolidine (or an equivalent electrophile) and 4-fluorophenylboronic acid. Conversely, a palladium-catalyzed C-H arylation of N-tosylpyrrolidine with 4-bromo- or 4-iodofluorobenzene represents a more atom-economical approach. acs.orgacs.org While challenging, conditions for such direct arylations are continuously being improved. Furthermore, palladium-catalyzed coupling reactions between fluoroalkylamines and aryl halides have been reported to proceed in high yield using specialized ligands and weak bases like KOPh, which could be adapted for related transformations. nih.gov

Addition to Imines/Iminium Ions: The 4-fluorophenyl group can also be introduced by the addition of an organometallic reagent, such as a 4-fluorophenyl Grignard or organolithium reagent, to an electrophilic pyrrolidine precursor. For instance, addition to a 1-pyrroline (B1209420) or a related cyclic iminium ion would establish the 2-arylpyrrolidine core in a single step.

Stereoselective Introduction of Fluorinated Aromatic Rings

The stereocontrolled installation of a 4-fluorophenyl group at the C2 position of the pyrrolidine ring is a critical challenge in the synthesis of the target compound. Several strategies have been developed to achieve this with high levels of stereoselectivity.

One prominent approach involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. For instance, the reaction of an azomethine ylide derived from a chiral amino acid with an α-fluoro-α,β-unsaturated arylketone can produce highly functionalized pyrrolidines with multiple contiguous stereocenters. sci-hub.senih.gov The use of a Cu(OAc)₂/(S)-tol-BINAP catalyst system has been shown to afford exo-selective cycloadducts with a fluorinated quaternary stereocenter at the C4 position in high yield and enantioselectivity. sci-hub.senih.gov While this example places the fluorine at C4, the principle of using chiral catalysts to control the stereoselective formation of the pyrrolidine ring during the introduction of a fluorinated substituent is broadly applicable.

Another powerful strategy is the catalytic asymmetric synthesis of chiral fluoroorganic compounds. doi.org This can involve the hydrogenation of fluorinated precursors or the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, chiral N-tert-butanesulfinyl imines have been used in the highly diastereoselective synthesis of densely substituted pyrrolidines. The sulfinyl group acts as a potent chiral auxiliary, directing the approach of nucleophiles to the imine.

Furthermore, the stereoselective synthesis of pyrrolidine derivatives can be achieved through the reduction of substituted pyrroles. The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity. organic-chemistry.org The initial reduction of a substituent on the pyrrole ring can create a stereocenter that directs the subsequent hydrogenation of the ring itself.

A diastereodivergent approach to chiral 4-fluoropyrrolidines has also been reported, which allows for the selective synthesis of different diastereomers by altering the reaction conditions after an initial copper-catalyzed asymmetric 1,3-dipolar cycloaddition. sci-hub.senih.gov This method provides access to a wider range of stereoisomers from a common chiral catalyst system. sci-hub.senih.gov

Late-Stage Fluorination Methodologies (Contextual)

In addition to building the fluorinated pyrrolidine from fluorinated starting materials, late-stage fluorination (LSF) presents a valuable strategy for the introduction of fluorine at a final or near-final step of a synthetic sequence. This approach is particularly advantageous for the synthesis of analogues for structure-activity relationship (SAR) studies and for the preparation of radiolabeled compounds for positron emission tomography (PET) imaging.

Transition metal-catalyzed C-H fluorination has emerged as a powerful tool for LSF. Palladium-catalyzed electrophilic aromatic C-H fluorination has been demonstrated for a range of arenes using mild electrophilic fluorinating reagents. mpg.de This method is enabled by the catalytic generation of a reactive transition metal fluoride (B91410) electrophile. mpg.de Silver-catalyzed fluorination of aryl stannanes has also proven effective for complex substrates, exhibiting broad functional group tolerance. nih.gov

Electrophilic fluorinating reagents, such as Selectfluor®, are widely used for the fluorination of electron-rich arenes. nih.govnih.govresearchgate.net Selectfluor can mediate both the fluorination and chlorination of arenes under mild conditions. nih.govresearchgate.net The reaction of pyrrole substrates with Selectfluor can lead to fluorination at the 5-position of the pyrrole ring. researchgate.net The fluorination of aryl boronic acids and their derivatives using reagents like acetyl hypofluorite (B1221730) or through palladium-catalyzed processes also represents a viable route to aryl fluorides. harvard.eduorganic-chemistry.org

Nucleophilic fluorination methods provide an alternative to electrophilic approaches. This typically involves the displacement of a leaving group by a fluoride source, such as potassium fluoride or cesium fluoride. acsgcipr.orgresearchgate.net The Balz-Schiemann reaction, which utilizes diazonium salts and fluoride donors, is a classic method for the synthesis of aryl fluorides. acsgcipr.org

| Method | Reagent/Catalyst | Substrate | Key Features |

| Pd-Catalyzed C-H Fluorination | Pd Catalyst/Electrophilic Fluorinating Reagent | Arenes | Undirected C-H fluorination. mpg.de |

| Ag-Catalyzed Fluorination | Ag Catalyst/Selectfluor | Aryl Stannanes | High functional group tolerance. nih.gov |

| Electrophilic Fluorination | Selectfluor® | Electron-rich Arenes | Mild reaction conditions. nih.govresearchgate.net |

| Fluorination of Boronic Acids | Acetyl Hypofluorite or Pd-catalyst/Selectfluor | Aryl Boronic Acids/Esters | Ipso-substitution is common. harvard.eduorganic-chemistry.org |

| Nucleophilic Fluorination | CsF/KF | Aryl Halides/Diazonium Salts | Classic and modern variations exist. acsgcipr.orgresearchgate.net |

Incorporation and Manipulation of the Tosyl Protecting/Activating Group

The N-tosyl group is a critical component of this compound, serving as both a protecting group for the nitrogen and an activating group that influences the reactivity and stereochemistry of the pyrrolidine ring.

The most common method for the formation of the N-tosyl group is the reaction of the parent pyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. A variety of bases can be employed, including triethylamine, potassium carbonate, and potassium hydroxide (B78521). nih.govresearchgate.net The choice of base and solvent can be optimized to achieve high yields. nih.govresearchgate.net For example, a one-pot procedure for the transformation of 2-amino alcohols to N-tosyl aziridines, a related class of compounds, found that potassium carbonate in acetonitrile (B52724) was effective for more substituted amino alcohols, while potassium hydroxide in a water/dichloromethane mixture gave high yields for less hindered substrates. nih.govresearchgate.net

Alternative methods for sulfonamide synthesis include the iodocyclization of unsaturated tosylamides, which can be prepared from alcohols. organic-chemistry.orgresearchgate.net This method offers a stereospecific route to N-tosyl pyrrolidines. organic-chemistry.org Additionally, N-methyl-N-tosylpyrrolidinium perchlorate (B79767) has been developed as a selective tosylating reagent. rsc.org

| Method | Reagents | Substrate | Yield |

| Standard Tosylation | p-Toluenesulfonyl chloride, Base (e.g., Et₃N, K₂CO₃) | Amine | Generally high |

| One-Pot Tosylation/Cyclization (Method A) | TsCl, K₂CO₃, Acetonitrile | (S)-Amino alcohols | 46-82% researchgate.net |

| One-Pot Tosylation/Cyclization (Method B) | TsCl, KOH, H₂O/CH₂Cl₂ | (S)-Amino alcohols | 52-86% researchgate.net |

| Iodocyclization | Oxone®, KI, Al₂O₃ | Unsaturated Tosylamides | Good yields organic-chemistry.org |

| Selective Tosylation | N-methyl-N-tosylpyrrolidinium perchlorate | Amines | Not specified rsc.org |

The N-tosyl group plays a significant role in directing the stereoselectivity of reactions involving the pyrrolidine ring. The bulky and electron-withdrawing nature of the tosyl group can influence the conformation of the ring and sterically hinder one face of the molecule, thereby directing the approach of incoming reagents.

In the context of asymmetric synthesis, the N-tosyl group can act as a chiral auxiliary when the pyrrolidine ring itself is chiral. researchgate.netwikipedia.org For example, in the allylation of chiral N-tosyl imines, the tosyl group is involved in the formation of a six-membered ring chelate that directs the diastereoselectivity of the reaction. chemrxiv.org The conformational preferences of this chelate, influenced by the tosyl group, determine the stereochemical outcome. chemrxiv.org

Furthermore, the N-tosyl group can influence the stereochemistry of cyclization reactions. For instance, in the synthesis of N-tosyl pyrrolidines via iodocyclization, the reaction proceeds with high stereospecificity, suggesting that the tosyl group plays a role in the transition state geometry of the cyclization. organic-chemistry.org The presence of a fluorine substituent on the pyrrolidine ring, in conjunction with other groups, can also induce significant conformational changes that impact the structure and biological roles of these molecules. beilstein-journals.org

While the N-tosyl group is a robust protecting group, its cleavage is often a necessary step in the final stages of a synthesis to unmask the free amine or to allow for further derivatization. Several methods are available for the reductive cleavage of the N-S bond.

A common method for the cleavage of sulfonamides is the use of reducing agents such as sodium naphthalenide. fiu.edu This reagent has been shown to efficiently remove O-tosyl groups from nucleosides and is also applicable to the cleavage of N-tosyl groups. fiu.edu The mechanism is believed to involve a single electron transfer (SET) process. fiu.edu

More recently, photoredox catalysis in combination with a Lewis acid has been developed for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. nih.govchemrxiv.orgchemrxiv.orgacs.org This method involves a single-electron transfer to the amide, leading to site-selective cleavage at the C2-N bond. nih.govchemrxiv.orgchemrxiv.orgacs.org While this has been demonstrated for N-benzoyl derivatives, the principles may be adaptable to N-tosyl pyrrolidines.

| Method | Reagent/Catalyst | Substrate | Key Features |

| Reductive Cleavage | Sodium Naphthalenide | N-Tosylamides/O-Tosylates | Efficient cleavage via SET mechanism. fiu.edu |

| Photoredox/Lewis Acid Catalysis | Photoredox Catalyst, Lewis Acid | N-Benzoyl Pyrrolidines | Site-selective C2-N bond cleavage. nih.govchemrxiv.orgchemrxiv.orgacs.org |

Stereochemical Control and Enantioselective Synthesis

Chiral Pool and Auxiliary-Based Approaches

Chiral pool synthesis and the use of chiral auxiliaries represent classical and reliable methods for establishing stereocenters. These strategies leverage pre-existing chirality to direct the formation of new stereogenic centers.

Utilization of Enantiopure Pyrrolidine (B122466) Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of 2-substituted pyrrolidines, proline and its derivatives are common and effective starting points. For instance, a synthetic route to a 2-aryl-1-tosylpyrrolidine could commence from a commercially available enantiopure pyrrolidine precursor. The core pyrrolidine ring with its defined stereochemistry serves as a scaffold upon which the desired substituents are installed.

A general strategy could involve the use of N-protected proline, which can be converted to a suitable electrophile or nucleophile for the introduction of the 4-fluorophenyl group at the C2 position. While specific literature for 2-(4-fluorophenyl)-1-tosylpyrrolidine is not prevalent, the synthesis of analogous 2,5-disubstituted pyrrolidines often starts from enantiopure diols or amino acids, which are then cyclized to form the pyrrolidine ring. For example, a C2-symmetrical diol can be converted to a bismesylate and subsequently reacted with an amine to form the pyrrolidine ring via nucleophilic displacement. nih.gov

Chiral Sulfinimines in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. Chiral sulfinimines, derived from enantiopure sulfinamides, are powerful chiral auxiliaries for the asymmetric synthesis of amines and N-heterocycles. nih.gov The sulfinyl group effectively shields one face of the imine, directing nucleophilic attack to the opposite face with high diastereoselectivity.

In a hypothetical synthesis of this compound, a chiral sulfinamide, such as p-toluenesulfinamide or tert-butanesulfinamide, could be condensed with a suitable keto-aldehyde or keto-ester to form a chiral sulfinimine. Subsequent intramolecular cyclization or reaction with a suitable dielectrophile could then form the pyrrolidine ring. The stereochemistry of the final product would be dictated by the chirality of the sulfinamide auxiliary. The use of aryl-sulfinamides has been demonstrated in the synthesis of various N-heterocycles, including piperidines and pyrrolidines, showcasing the versatility of this approach. nih.gov

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for these transformations.

Organocatalysis for Asymmetric Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. This field has provided numerous methods for the enantioselective construction of pyrrolidine rings.

Bifunctional chiral thiourea-amine organocatalysts have proven to be highly effective in a variety of asymmetric transformations. nih.govrsc.org These catalysts possess both a hydrogen-bond donating thiourea (B124793) moiety and a basic amine group within the same molecule. This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile. The thiourea group activates the electrophile (e.g., a nitroalkene or an imine) through hydrogen bonding, while the amine group activates the nucleophile (e.g., a ketone or aldehyde) through the formation of a nucleophilic enamine intermediate.

The enantioselective synthesis of a 2-arylpyrrolidine could be achieved through a Michael addition of a nucleophile to a suitable acceptor, catalyzed by a chiral thiourea-amine catalyst. For instance, the reaction of a γ-amino-α,β-unsaturated ketone with a Michael acceptor in the presence of a thiourea-based catalyst could lead to the formation of the pyrrolidine ring with high enantioselectivity. The stereochemical outcome is controlled by the chiral environment created by the catalyst.

Table 1: Representative Enantioselective Michael Addition for Pyrrolidine Synthesis Catalyzed by a Chiral Thiourea-Amine Catalyst *

| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Nitrostyrene | Acetone | 10 | Toluene (B28343) | 85 | 92 |

| 2 | N-Boc-imine | Malonate | 5 | CH₂Cl₂ | 91 | 95 |

| 3 | Chalcone | Nitroethane | 10 | THF | 78 | 88 |

*This table is illustrative and represents typical results for thiourea-amine catalyzed reactions leading to chiral heterocycles, not specific data for the synthesis of this compound.

Chiral phosphoric acids (CPAs) are a class of Brønsted acid organocatalysts that have demonstrated remarkable efficiency and selectivity in a wide range of asymmetric reactions. beilstein-journals.orgchemrxiv.orgnih.gov The general mechanism of action involves the activation of an electrophile through hydrogen bonding with the acidic proton of the phosphoric acid, while the chiral backbone of the catalyst controls the stereochemical outcome of the reaction.

CPAs are particularly effective in catalyzing reactions involving imines, such as the Pictet-Spengler reaction, Friedel-Crafts alkylation, and aza-Diels-Alder reactions, which can be adapted for the synthesis of substituted pyrrolidines. For the synthesis of this compound, a CPA-catalyzed intramolecular hydroamination of an appropriately substituted amino-alkene or a related cyclization could be envisioned. The catalyst would protonate a substrate, rendering it more electrophilic and guiding the subsequent intramolecular nucleophilic attack in a stereocontrolled manner. The synthesis of various axially chiral biaryls and heterocycles has been successfully achieved using this methodology. beilstein-journals.org

Table 2: Representative Enantioselective Cyclization for Heterocycle Synthesis Catalyzed by a Chiral Phosphoric Acid *

| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-aryl imine | (R)-TRIP | 5 | Toluene | 90 | 96 |

| 2 | Indole derivative | (S)-SPINOL-PA | 10 | Dioxane | 88 | 94 |

| 3 | Amino-diene | (R)-BINOL-PA | 5 | CH₂Cl₂ | 92 | 98 |

*This table is illustrative and represents typical results for chiral phosphoric acid catalyzed reactions, not specific data for the synthesis of this compound. (R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate; (S)-SPINOL-PA = (S)-1,1'-Spirobiindane-7,7'-diol-derived phosphoric acid; (R)-BINOL-PA = (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.

Reactivity, Functional Group Transformations, and Derivatization

Reactivity at the Pyrrolidine (B122466) Ring

The N-tosyl group significantly influences the reactivity of the pyrrolidine ring. By withdrawing electron density from the nitrogen atom, it enhances the acidity of adjacent C-H protons, particularly at the α-position, and modulates the ring's participation in various transformations.

The carbon atom at the 2-position (α-carbon), situated between the nitrogen and the 4-fluorophenyl group, is activated for deprotonation. The electron-withdrawing nature of the N-tosyl group, combined with the stabilization provided by the adjacent aromatic ring, facilitates the formation of an α-anion. This nucleophilic intermediate can then react with a variety of electrophiles, allowing for the introduction of new functional groups at this position.

Common α-functionalization reactions include:

Alkylation: Reaction with alkyl halides to introduce new carbon chains.

Aldol (B89426) reactions: Addition to aldehydes and ketones to form β-hydroxy carbonyl compounds.

Acylation: Reaction with acylating agents to introduce carbonyl functionalities.

These pathways provide a reliable method for elaborating the pyrrolidine scaffold, building molecular complexity from the parent compound. The stereochemical outcome of these reactions is often influenced by the existing stereocenter at the α-carbon, potentially allowing for diastereoselective transformations.

Table 1: Representative α-Functionalization Reactions of N-Tosylpyrrolidines

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Alkylation | Methyl iodide (CH₃I) | 2-Alkyl-2-(4-fluorophenyl)-1-tosylpyrrolidine |

| Aldol Addition | Benzaldehyde (C₆H₅CHO) | 2-(Hydroxy(phenyl)methyl)-2-(4-fluorophenyl)-1-tosylpyrrolidine |

| Acylation | Acetyl chloride (CH₃COCl) | 2-Acetyl-2-(4-fluorophenyl)-1-tosylpyrrolidine |

Modern synthetic methods enable the direct functionalization of otherwise unreactive C-H bonds, often guided by a directing group within the molecule. mdpi.com For 2-(4-Fluorophenyl)-1-tosylpyrrolidine, the N-tosyl group can serve as a directing group in transition metal-catalyzed reactions. mdpi.com This allows for regioselective activation and substitution at specific C-H bonds on the pyrrolidine ring, typically at the β- or γ-positions.

Mechanisms for this type of transformation often involve the formation of a metallacyclic intermediate where the metal catalyst coordinates to the sulfonyl oxygen atoms. This brings the catalytic center into proximity with specific C-H bonds, enabling their cleavage and subsequent functionalization. This strategy provides access to derivatives that are not achievable through classical ionic pathways.

The transformation of pyrrolidine rings into larger nitrogen-containing heterocycles, such as piperidines, is a valuable synthetic strategy. While specific examples for this compound are not extensively detailed, contextual studies on related N-tosyl systems demonstrate the feasibility of such ring expansions. For instance, N-tosyl aziridines can undergo palladium- or copper-catalyzed ring expansion to form 3-pyrrolines. nih.gov These reactions proceed through the rearrangement of a vinyl-substituted ring. nih.gov

Analogous strategies could potentially be applied to vinyl-substituted N-tosylpyrrolidines, leading to the formation of seven-membered azepane rings. chemrxiv.org Such reactions significantly alter the core scaffold of the molecule, providing access to different families of heterocyclic compounds.

Transformations of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is also amenable to a range of chemical modifications, primarily through aromatic substitution reactions. The reactivity of this ring is influenced by both the fluorine atom and the N-tosylpyrrolidin-2-yl substituent.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.orguci.edu In the case of the 4-fluorophenyl group, the fluorine atom is an ortho-, para-directing but deactivating substituent due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The N-tosylpyrrolidin-2-yl group is generally considered electron-withdrawing and would direct incoming electrophiles to the meta position relative to its point of attachment.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position of Pyrrolidine | Position of Fluorine | Directing Influence | Predicted Substitution Position |

|---|---|---|---|---|

| N-Tosylpyrrolidin-2-yl | C1 | C4 | Meta-directing (deactivating) | C3, C5 |

| Fluorine (-F) | C4 | C1 | Ortho-, Para-directing (deactivating) | C2, C6 (blocked), C3, C5 |

| Combined Effect | - | - | Reinforced | C3, C5 |

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a molecular halogen and a Lewis acid catalyst. imperial.ac.uk

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions may be sluggish due to the deactivated nature of the ring. wikipedia.org

In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is crucial. wikipedia.orgnih.gov This concept is known as orthogonality. wikipedia.orgbiosynth.com The N-tosyl group is known for its high stability. It is resistant to many acidic and basic conditions as well as various oxidative and reductive reagents. wikipedia.org Its removal typically requires harsh conditions, such as treatment with strong acids (e.g., HBr) or potent reducing agents like sodium in liquid ammonia. wikipedia.org

This robustness makes the N-tosyl group compatible with a wide array of other protecting groups that can be cleaved under milder, orthogonal conditions. For example, acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups such as 9-fluorenylmethoxycarbonyl (Fmoc) can be selectively removed without affecting the N-tosyl moiety. wikipedia.orgbiosynth.com Similarly, protecting groups removed by hydrogenolysis, like the benzyl (Bn) or benzyloxycarbonyl (Cbz) groups, are also orthogonal to the N-tosyl group. biosynth.com This compatibility allows for complex synthetic sequences where different functional groups can be manipulated independently.

Table 3: Orthogonal Protecting Group Compatibility with N-Tosyl

| Protecting Group | Typical Cleavage Condition | Orthogonal to N-Tosyl? |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | Yes |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Yes |

| Benzyl (Bn) / Benzyloxycarbonyl (Cbz) | Hydrogenolysis (H₂, Pd/C) | Yes |

| Acetyl (Ac) | Base (e.g., NH₃) | Yes |

| N-Tosyl (Ts) | Strong acid (HBr) or dissolving metal reduction (Na/NH₃) | - |

Reactivity of the Tosyl Group

The tosyl (p-toluenesulfonyl) group in this compound is a key functional moiety that significantly influences the compound's reactivity. Its strong electron-withdrawing nature and its ability to function as an excellent leaving group are central to its role in synthetic organic chemistry.

Activation for Nucleophilic Attack

The tosyl group enhances the reactivity of the pyrrolidine ring towards nucleophilic attack. The electron-withdrawing effect of the sulfonyl group decreases the electron density on the nitrogen atom and, to a lesser extent, on the adjacent carbon atoms of the pyrrolidine ring. This electronic effect makes the ring more susceptible to reactions with nucleophiles.

Furthermore, the tosyl group can be activated by Lewis acids. Coordination of a Lewis acid to the oxygen atoms of the sulfonyl group increases its electron-withdrawing capacity. This enhanced polarization further activates the C-N bond, making the carbon atoms of the pyrrolidine ring more electrophilic and thus more prone to nucleophilic attack. This principle has been demonstrated in the activation of N-tosylimines, where a Lewis acid like Zn(C₆F₅)₂ coordinates to the sulfonamide oxygens, thereby increasing the electrophilicity of the imine carbon and facilitating nucleophilic addition. nih.gov A similar activation can be envisaged for this compound, potentially enabling ring-opening or substitution reactions.

The tosyl group itself is an excellent leaving group, a property attributable to the resonance stabilization of the resulting p-toluenesulfonate anion. This allows for nucleophilic substitution reactions where the tosyl group is displaced by a nucleophile.

Deprotection Strategies (As a synthetic step, not basic property)

In multi-step syntheses, the N-tosyl group often serves as a protecting group for the secondary amine of the pyrrolidine ring. Its removal is a crucial synthetic step to allow for further functionalization of the nitrogen atom. Several strategies have been developed for the deprotection of N-tosylamides.

Reductive Cleavage: One of the most common methods for N-tosyl deprotection is reductive cleavage. This can be achieved using various reducing agents. A notable example is the use of samarium diiodide (SmI₂), which can effectively cleave the N-S bond under mild conditions. organic-chemistry.org Another approach involves the use of low-valent titanium species, generated in situ, which can also reductively cleave the sulfonamide bond to yield the free amine. organic-chemistry.org Photochemical methods have also been developed, offering a mild and environmentally friendly alternative. For instance, reductive photocleavage of sulfonamides can be achieved using thioureas as organophotocatalysts in the presence of a reducing agent. organic-chemistry.org

| Deprotection Method | Reagents | Key Features |

| Reductive Cleavage | Samarium diiodide (SmI₂) | Mild reaction conditions. |

| Reductive Cleavage | Low-valent titanium | Generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder. |

| Photochemical Cleavage | Thiourea (B124793) organocatalyst, reducing agent | Mild, metal-free conditions. |

| Acidic Hydrolysis | Trifluoromethanesulfonic acid | Chemoselective for certain N-arylsulfonamides. organic-chemistry.org |

Acidic Hydrolysis: Under certain conditions, acidic hydrolysis can be employed to remove the tosyl group. For instance, trifluoromethanesulfonic acid has been used for the chemoselective hydrolysis of N-arylsulfonamides. organic-chemistry.org The feasibility of this method for this compound would depend on the stability of the rest of the molecule to strong acids.

Synthesis of Highly Functionalized Analogues

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of highly functionalized analogues, including complex N-heterocyclic scaffolds and derivatives with modified side chains.

Formation of Complex N-Heterocyclic Scaffolds (e.g., Tropane derivatives)

The pyrrolidine ring of this compound can serve as a building block for the construction of more complex N-heterocyclic systems. A significant example is the synthesis of tropane alkaloids, which are characterized by an 8-azabicyclo[3.2.1]octane core. While not a direct conversion, synthetic strategies towards tropane derivatives often involve intermediates that can be conceptually related to functionalized pyrrolidines.

A notable synthesis in this area is that of 2-(p-toluenesulphonyl)tropane-2-ene, also known as anhydroecgonine. semanticscholar.org This derivative is a key intermediate in the synthesis of various tropane analogues. The synthesis of tropane alkaloids has been approached through various routes, including those that construct the bicyclic system from cycloheptadiene intermediates via aziridination and subsequent rearrangement. nih.govresearchgate.net

Synthesis of N-Acylpyrrolidine Derivatives

The synthesis of N-acylpyrrolidine derivatives from this compound typically proceeds via a two-step sequence involving the deprotection of the tosyl group followed by N-acylation.

Step 1: Deprotection As outlined in section 4.3.2, the tosyl group is removed to yield the free secondary amine, 2-(4-fluorophenyl)pyrrolidine.

Step 2: N-Acylation The resulting 2-(4-fluorophenyl)pyrrolidine can then be acylated using a variety of acylating agents to introduce the desired N-acyl group. Common methods for N-acylation include reaction with:

Acid chlorides: In the presence of a base to neutralize the HCl byproduct.

Acid anhydrides: Often with a catalytic amount of acid or base.

Carboxylic acids: In the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).

This two-step approach allows for the introduction of a wide array of acyl groups, leading to a diverse library of N-acyl-2-(4-fluorophenyl)pyrrolidine derivatives. The N-acyl sulfonamide functional group is of particular interest in medicinal chemistry as it can act as a bioisostere for carboxylic acids. nih.gov

| Acylating Agent | Conditions | Product |

| Acid Chloride (R-COCl) | Base (e.g., triethylamine, pyridine) | N-acylpyrrolidine |

| Acid Anhydride ((RCO)₂O) | Acid or base catalyst | N-acylpyrrolidine |

| Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, EDAC) | N-acylpyrrolidine |

Derivatization to Carboxamides

This compound can be derivatized to form various carboxamides. This can be achieved through functionalization at the 2-position of the pyrrolidine ring or through ring-opening reactions.

A relevant example is the synthesis of N-(1-(4-fluorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide. nih.gov This compound was synthesized from L-proline, which was first N-tosylated and then coupled with 2-amino-N-(4-fluorophenyl)propanamide. This demonstrates that a 1-tosylpyrrolidine-2-carboxylic acid can be readily converted into a carboxamide derivative through standard peptide coupling techniques. A similar strategy could be employed starting with this compound-based carboxylic acids.

Furthermore, 2-aryl-substituted pyrrolidine-1-carboxamides have been shown to undergo acid-catalyzed ring-opening reactions. researchgate.net This suggests a potential pathway for the derivatization of this compound to acyclic carboxamides through a ring-opening mechanism, followed by further functionalization.

| Starting Material | Reagents and Conditions | Product |

| N-tosyl-L-proline | 2-amino-N-(4-fluorophenyl)propanamide, coupling agents | N-(1-(4-fluorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide nih.gov |

| 2-(2-Hydroxynaphthalen-1-yl)pyrrolidine-1-carboxamides | Trifluoroacetic acid, 2-naphthol | Substituted dibenzoxanthenes (via ring opening) researchgate.net |

Mechanistic Investigations of Formation and Reactivity

Elucidation of Reaction Pathways and Transition States

Understanding the formation and reactivity of 2-(4-Fluorophenyl)-1-tosylpyrrolidine requires a detailed examination of its potential reaction pathways and the transient species that dictate the course of its chemical transformations.

Iminium Ion Chemistry and Intermediates

A central feature in the reactivity of N-acyl and N-sulfonyl pyrrolidines is the formation of cyclic iminium ion intermediates. These electrophilic species are typically generated through the oxidation of the pyrrolidine (B122466) ring. For N-arylpyrrolidines, oxidation can lead to the in-situ generation of an iminium ion, which can then undergo further reactions, such as cycloadditions. researchgate.net In the context of this compound, oxidation would transiently form an N-tosyliminium ion. This intermediate is highly electrophilic at the C2 position, primed for attack by various nucleophiles.

The formation of such iminium ions can be part of a cascade reaction sequence. For instance, acid-catalyzed reactions involving amino allylsilanes and aldehydes can generate acyclic imines that cyclize to form iminium ions, which are then trapped intramolecularly. nih.gov Computational studies have been employed to examine the relative stability and hydrolysis tendency of various pyrrolidine-derived iminium ions, providing insight into which species might predominate in a given reaction medium. ub.edu The stability of the iminium ion derived from this compound would be influenced by the electronic properties of both the tosyl and the 4-fluorophenyl groups.

Iodide-Mediated Ring Opening Mechanisms

Iodide ions can serve as effective mediators in reactions involving N-tosylated nitrogen heterocycles. A notable example is the iodide-mediated [3+2] cycloaddition between N-tosylaziridines and α,β-unsaturated ketones to furnish N-tosylpyrrolidines. organic-chemistry.org The proposed mechanism for this transformation involves the nucleophilic attack of an iodide ion on one of the aziridine (B145994) carbons, inducing ring opening to generate a stabilized acyclic anionic intermediate. organic-chemistry.org This intermediate then partakes in a conjugate addition to the ketone, followed by an intramolecular cyclization to form the five-membered pyrrolidine ring. organic-chemistry.org

While this describes a formation pathway for the N-tosylpyrrolidine skeleton, iodide can also mediate subsequent reactions. In the synthesis of polyhydroxylated pyrrolidines, iodine treatment of unsaturated β-amino esters promotes a ring-closing iodoamination, yielding iodomethyl pyrrolidines. st-andrews.ac.uk Subsequent functionalization of these iodo-derivatives with silver acetate (B1210297) proceeds through an intermediate aziridinium (B1262131) ion, showcasing the versatile reactivity imparted by halide mediation. st-andrews.ac.uk For this compound, an iodide-mediated pathway could potentially involve the reversible opening of the pyrrolidine ring under specific conditions, although this is less common than for strained three-membered rings like aziridines.

Nucleophilic Activation and Addition Processes

The reactivity of this compound is significantly influenced by the N-tosyl group. The tosyl (p-toluenesulfonyl) group is a powerful electron-withdrawing group and an excellent leaving group. youtube.com Its presence activates the molecule in several ways. All amines possess a lone pair of electrons on the nitrogen atom, making them inherently nucleophilic. libretexts.org However, in a tosylated amine like this one, the electron-withdrawing nature of the tosyl group diminishes the nucleophilicity of the nitrogen itself.

Instead, the tosyl group's primary role is to function as a superb leaving group in nucleophilic substitution reactions. youtube.comyoutube.com While direct substitution at the nitrogen is not typical, the tosyl group activates the α-carbon (C2) of the pyrrolidine ring towards deprotonation and subsequent functionalization. Furthermore, if the compound were derived from an alcohol precursor to form the tosylate ester, the tosylate serves to activate that position for SN2 attack by a nucleophile, such as an amine. youtube.comresearchgate.net The reaction between an alcohol, tosyl chloride, and pyridine (B92270) yields a tosylate intermediate, which can then be displaced by a nucleophile. youtube.com

Hydride Abstraction Processes

Hydride abstraction is a powerful method for the oxidative C-H functionalization of N-acyl and N-sulfonyl amines. nsf.gov This process typically involves an oxidant, such as a quinone, oxoammonium ion, or a triarylmethyl cation, which removes a hydride (a proton and two electrons) from the carbon adjacent to the nitrogen atom. nsf.gov In the case of this compound, hydride abstraction would occur at the C2 position, which is activated by both the adjacent nitrogen atom and the C2-aryl group.

This abstraction generates the highly reactive N-tosyliminium ion intermediate discussed previously. The selectivity of this process is often governed by the stability of the resulting cation rather than homolytic bond dissociation energies. nsf.gov Kinetic studies on the H-abstraction from benzylamides have shown that the reaction is significantly influenced by stereoelectronic effects, where the reactivity is enhanced when the scissile C-H bond can align with the nitrogen lone pair orbital. psu.edu Boranes, such as B(C₆F₅)₃, can also mediate hydride abstraction from amines to generate iminium hydridoborate salts, which can then react with nucleophiles in stoichiometric or catalytic processes. rsc.org

Role of Catalysts in Reaction Mechanisms

Catalysts are indispensable for controlling the reactivity and selectivity in the synthesis and functionalization of heterocyclic compounds like this compound.

Metal-Catalyst Role in Activation and Selectivity

Transition metal catalysis is a cornerstone of modern organic synthesis and is frequently employed in reactions involving nitrogen heterocycles. uniurb.it Metals such as palladium, copper, nickel, and cobalt can activate substrates and control reaction outcomes in ways that are otherwise difficult to achieve.

In the synthesis of related structures, metal catalysts play several key roles:

Cross-Coupling: Palladium and copper catalysts are used to form C-N bonds, for instance, in the alkenylation of aziridines with alkenyl halides or boronic acids to produce N-alkenyl aziridines. nih.gov Similar strategies could be envisioned for the arylation or alkenylation of pyrrolidine precursors.

Reductive Hydrofunctionalization: Nickel-hydride (NiH) catalysis has been successfully applied to the asymmetric hydroarylation of N-acyl enamines, providing chiral benzylamines. nih.gov The proposed mechanism involves the hydrometallation of the enamine, oxidative addition of an aryl halide, and reductive elimination. nih.gov Deuterium-labeling studies indicated that the initial hydrometallation was not the enantio-determining step, suggesting a more complex pathway involving radical recombination. nih.gov

Metalloradical Catalysis: Cobalt-based metalloradical catalysts can activate aliphatic azides for intramolecular C-H amination to produce various N-heterocycles, including pyrrolidines. nih.gov This type of catalysis proceeds through stepwise radical processes involving metal-entangled organic radical intermediates, offering unique reactivity and selectivity compared to conventional ionic mechanisms. nih.gov

These examples underscore the power of metal catalysts to activate C-H and C-N bonds, control stereoselectivity, and enable the construction of complex molecular architectures from simpler precursors.

Stereochemical Control Mechanisms

The chiral nature of this compound allows it to exert significant control over the stereochemical outcome of reactions. This control is manifested in both diastereoselectivity and enantioselectivity.

Diastereoselectivity Origin and Control

The origin of diastereoselectivity in reactions catalyzed by proline-derived systems often stems from the specific geometry of the transition state. For instance, in aldol (B89426) reactions using related catalysts, the formation of one diastereomer over another is attributed to the minimization of steric repulsions and the presence of stabilizing non-classical hydrogen bonds in the favored transition state. nih.gov

By analogy, when this compound catalyzes a reaction, the bulky tosyl and 4-fluorophenyl groups would orient the approaching reactants in a way that minimizes steric hindrance. This leads to a preferred trajectory of attack, resulting in the formation of a specific diastereomer. The rigidity of the pyrrolidine ring is crucial in maintaining this defined chiral environment.

Enantioselectivity Mechanisms

The ability of a catalyst to favor the formation of one enantiomer over the other is a hallmark of asymmetric catalysis. nih.gov For this compound, this is achieved through the creation of a distinct chiral environment and the influence of non-covalent interactions.

The fundamental principle of enantioselective catalysis is the creation of a chiral space wherein the transition states leading to the two enantiomers are diastereomeric and thus have different energies. The pyrrolidine core of this compound, with its defined stereochemistry, provides this chiral environment. The substituents on the pyrrolidine ring effectively block one face of the reactive intermediate (e.g., an enamine formed in situ), forcing the electrophile to approach from the less hindered face. This facial discrimination is the primary determinant of the enantiomeric excess of the product.

Non-covalent interactions (NCIs) are critical for stabilizing the favored transition state and are a key design principle in catalysis. nih.govrsc.org In the context of this compound, several NCIs are expected to play a role:

Hydrogen Bonding: As discussed in the activation mode, the hydrogen bond between the tosyl group's N-H and the electrophile is pivotal. The specific geometry of this bond within the chiral scaffold helps to lock the conformation of the transition state assembly. nih.gov

π-π Stacking: The 4-fluorophenyl group and the tosyl group's aromatic ring can engage in π-π stacking interactions with aromatic substrates, further ordering the transition state.

Steric Repulsion: The bulky nature of the substituents serves to destabilize the transition state leading to the minor enantiomer through steric repulsion. nih.gov

Computational studies on similar systems have revealed that multiple weak interactions, including non-classical hydrogen bonds between the catalyst and the reactants, cooperatively stabilize the transition state leading to the major enantiomer. nih.gov For example, DFT calculations on a related proline sulfonamide catalyst in an aldol reaction showed that interactions between the sulfonamide oxygens and hydrogens on both the electrophile and the enamine intermediate were crucial for high diastereoselectivity. nih.gov

| Interaction Type | Groups Involved | Role in Enantioselectivity |

| Hydrogen Bonding | Catalyst N-H and Substrate Acceptor | Primary activation and orientation of the electrophile nih.gov |

| Steric Hindrance | Tosyl and 4-Fluorophenyl groups | Destabilizes transition state of the minor enantiomer nih.gov |

| π-π Interactions | Aromatic rings of catalyst and substrate | Can provide additional ordering and stability to the transition state |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of organic molecules. Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. biointerfaceresearch.commdpi.com

The three-dimensional arrangement of atoms in 2-(4-Fluorophenyl)-1-tosylpyrrolidine is critical to its properties. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. researchgate.net For molecules with flexible rings and rotatable bonds, such as the pyrrolidine (B122466) ring and the tosyl group, a conformational analysis is essential. nih.gov This involves exploring the potential energy surface to identify various stable conformers and determine their relative energies.

The pyrrolidine ring can adopt several conformations, often described as envelope or twist forms. The orientation of the 4-fluorophenyl group at the C2 position and the tosyl group on the nitrogen atom significantly influences the conformational preference. Studies on similar N-substituted pyrrolidine derivatives indicate that the interplay of steric and electronic effects dictates the most stable conformer. nih.govnih.gov For instance, computational analysis of conformationally constrained analogues of related compounds has shown energy barriers for the rotation of aryl rings, which can be in the range of 18-20 kcal/mol. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Tosylated Pyrrolidine Ring System Note: This table presents typical bond lengths and angles for a pyrrolidine ring substituted with a tosyl group, as determined by DFT calculations on analogous structures. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Value (Å or °) | Methodology Reference |

|---|---|---|

| N-S Bond Length | ~1.65 - 1.70 | DFT/B3LYP |

| S=O Bond Length | ~1.45 - 1.50 | DFT/B3LYP |

| C-N (pyrrolidine ring) | ~1.47 - 1.49 | DFT/B3LYP |

| O-S-O Angle | ~118 - 122 | DFT/B3LYP |

| C-N-S Angle | ~115 - 120 | DFT/B3LYP |

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings (both the 4-fluorophenyl and the tosyl groups), while the LUMO is likely distributed over the tosyl group and the pyrrolidine ring. In a related compound, (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, the HOMO was found to be localized on the quinoline (B57606) amine group and the LUMO on the tosyl group, with a calculated energy gap of 3.85647 eV. biointerfaceresearch.com For another related molecule, 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline, a π →π* transition was observed from H-2 to L with an energy gap of 2.8083 eV. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap Note: This table provides illustrative FMO energy values based on DFT calculations of structurally similar aromatic and heterocyclic compounds. The exact values for this compound would need to be specifically calculated.

| Parameter | Illustrative Value (eV) | Source Reference |

|---|---|---|

| EHOMO | -5.95 | biointerfaceresearch.com |

| ELUMO | -2.09 | biointerfaceresearch.com |

| Energy Gap (ΔE) | 3.86 | biointerfaceresearch.com |

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. mdpi.com For this compound, predictions of 1H, 13C, and 19F NMR chemical shifts can be made. The predicted shifts are sensitive to the molecule's conformation. columbia.edu Computational studies on fluorinated inhibitors have demonstrated that QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can accurately predict 19F NMR chemical shifts in complex biological systems. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). Comparing the calculated IR spectrum with the experimental one can help in the assignment of vibrational bands. researchgate.netnih.gov For this compound, characteristic bands for the sulfonyl group (S=O stretches), the C-F bond, and the aromatic rings would be expected.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netpurdue.edu The predicted spectrum can provide information about the electronic transitions, such as π →π* and n→π* transitions, within the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data (Illustrative) Note: This table shows the kind of data that would be generated from DFT calculations for the target compound. The values are representative and based on general knowledge of the functional groups present.

| Spectroscopy | Predicted Feature | Approximate Range |

|---|---|---|

| 13C NMR | Aromatic C-F | 160-165 ppm (JC-F ~245 Hz) |

| IR | S=O Asymmetric Stretch | 1350-1300 cm-1 |

| IR | S=O Symmetric Stretch | 1160-1120 cm-1 |

| UV-Vis | π →π* Transition (Aromatic) | 250-280 nm |